molecular formula C8H8N2O B067521 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 161563-35-5

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No. B067521
CAS RN: 161563-35-5
M. Wt: 148.16 g/mol
InChI Key: SAEFRGVZOLPPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” is not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” are not specified in the search results .

Scientific Research Applications

1. Fibroblast Growth Factor Receptor (FGFR) Inhibitor The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Cancer Therapy

Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound and its derivatives could be used in cancer therapy .

Inhibition of Cell Proliferation

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells . This suggests potential applications in controlling the growth of cancer cells .

Induction of Apoptosis

The compound has been found to induce apoptosis in breast cancer 4T1 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .

5. Inhibition of Cell Migration and Invasion The compound significantly inhibited the migration and invasion of 4T1 cells . This suggests that it could be used to prevent the spread of cancer cells .

Lead Compound for Drug Development

Due to its low molecular weight and potent activities against FGFR1, 2, and 3, the compound could serve as an appealing lead compound beneficial to subsequent optimization . This makes it a promising candidate for the development of new drugs .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for the study of “1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-9-3-2-6(7)4-8(10)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEFRGVZOLPPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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